4,4'-Methylenedianiline

Description

4,4'-diaminodiphenylmethane appears as a tan flake or lump solid with a faint fishlike odor. May be toxic by inhalation or ingestion, and may be irritating to skin. Insoluble in water.

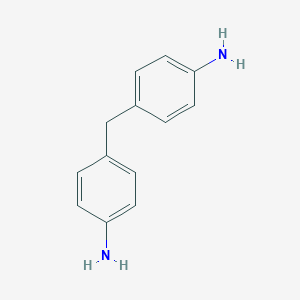

4,4'-diaminodiphenylmethane is an aromatic amine that is diphenylmethane substituted at the 4-position of each benzene ring by an amino group. It has a role as a carcinogenic agent and an allergen. It derives from a hydride of a diphenylmethane.

This compound (MDA) is primarily used to produce 4,4'-methylenedianline diisocyanate and other polymeric isocyanates. Acute (short-term) oral and dermal exposure to MDA causes liver damage in humans and animals. MDA can irritate the skin and eyes in humans. No information is available on the chronic (long-term), reproductive, developmental, or carcinogenic effects of MDA in humans. In rats and mice exposed to the dihydrochloride salt of MDA in their drinking water, statistically significant increases in the incidence of several types of tumors, including liver and thyroid tumors, were reported. EPA has not classified MDA for carcinogenicity. The International Agency for Research on Cancer (IARC) has classified MDA as a Group 2B, possible human carcinogen.

4,4-Methylenedianiline is a yellowish to brownish colored crystalline solid aromatic amine with a faint amine-like odor that is unstable in the presence of light or air and emits toxic fumes of aniline and nitrogen oxides when heated to decomposition. This compound is primarily used in industry as a chemical intermediate in the production of 4,4-methylenedianiline diisocyanates and polyisocyanates, but is also used as a cross-linking agent for the determination of tungsten and sulfates, and as a corrosion inhibitor. Exposure to this substance irritates the skin and eyes and causes liver damage. This compound is reasonably anticipated to be a human carcinogen. (NCI05)

This compound can cause cancer according to an independent committee of scientific and health experts.

This compound belongs to the family of Diphenylmethanes. These are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups[1].

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-aminophenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRVSVVVWCFQMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2, Array | |

| Record name | 4,4'-DIAMINODIPHENYLMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3080 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-METHYLENEDIANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1111 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25168-39-2, Array | |

| Record name | Benzenamine, 4,4′-methylenebis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25168-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Methylenedianiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6022422 | |

| Record name | 4,4'-Diaminobiphenyl methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4,4'-diaminodiphenylmethane appears as a tan flake or lump solid with a faint fishlike odor. May be toxic by inhalation or ingestion, and may be irritating to skin. Insoluble in water., Dry Powder; Other Solid; Pellets or Large Crystals, Pale-brown, crystalline solid with a faint, amine-like odor; [NIOSH], Solid, COLOURLESS-TO-PALE-YELLOW FLAKES WITH CHARACTERISTIC ODOUR. TURNS DARK ON EXPOSURE TO AIR., Pale-brown, crystalline solid with a faint, amine-like odor. | |

| Record name | 4,4'-DIAMINODIPHENYLMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3080 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenamine, 4,4'-methylenebis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Methylenedianiline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/276 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4,4'-Methylenedianiline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041808 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4,4'-METHYLENEDIANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1111 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLENEDIANILINE (4-4'-METHYLENEDIANILINE; MDA) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/24 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4,4'-Methylenedianiline | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0415.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

748 to 750 °F at 768 mmHg (NTP, 1992), 398 °C, BP: 257 °C at 18 mm Hg; 249-253 °C at 15 mm Hg; 232 °C at 9 mm Hg, at 102kPa: 398-399 °C, 748 °F | |

| Record name | 4,4'-DIAMINODIPHENYLMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3080 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-DIAMINODIPHENYLMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2541 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4,4'-METHYLENEDIANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1111 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLENEDIANILINE (4-4'-METHYLENEDIANILINE; MDA) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/24 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4,4'-Methylenedianiline | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0415.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

430 °F (NTP, 1992), 220 °C, 428 °F (220 °C) (closed cup), 220 °C c.c., 430 °F, 374 °F | |

| Record name | 4,4'-DIAMINODIPHENYLMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3080 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-Methylenedianiline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/276 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4,4'-DIAMINODIPHENYLMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2541 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4,4'-METHYLENEDIANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1111 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLENEDIANILINE (4-4'-METHYLENEDIANILINE; MDA) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/24 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4,4'-Methylenedianiline | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0415.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), Slightly sol in cold water. Very sol in alcohol, benzene, ether, Solubility (g/100mL solvent at 25 °C): 273.0 in acetone; 9.0 in benzene; 0.7 in carbon tetrachloride; 9.5 in ethyl ether; 143.0 in methanol; 0.1 in water, In water, 1.00X10+3 mg/L at 25 °C, 1 mg/mL at 25 °C, Solubility in water: poor, 0.1% | |

| Record name | 4,4'-DIAMINODIPHENYLMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3080 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-DIAMINODIPHENYLMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2541 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4,4'-Methylenedianiline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041808 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4,4'-METHYLENEDIANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1111 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4,4'-Methylenedianiline | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0415.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.15 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.070 g/mL at 103 °C, 0.5 g/cm³, 1.15, 1.06 (Liquid at 212 °F) | |

| Record name | 4,4'-DIAMINODIPHENYLMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3080 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-DIAMINODIPHENYLMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2541 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4,4'-METHYLENEDIANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1111 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLENEDIANILINE (4-4'-METHYLENEDIANILINE; MDA) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/24 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4,4'-Methylenedianiline | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0415.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

6.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.8 (Air = 1), 6.8 | |

| Record name | 4,4'-DIAMINODIPHENYLMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3080 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-DIAMINODIPHENYLMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2541 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLENEDIANILINE (4-4'-METHYLENEDIANILINE; MDA) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/24 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1e-07 mmHg at 77 °F (calculated) (NTP, 1992), 0.0000002 [mmHg], 2.03X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 197 °C: 133, 0.0000002 mmHg at 77 °F, (77 °F): 0.0000002 mmHg | |

| Record name | 4,4'-DIAMINODIPHENYLMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3080 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-Methylenedianiline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/276 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4,4'-DIAMINODIPHENYLMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2541 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4,4'-METHYLENEDIANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1111 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLENEDIANILINE (4-4'-METHYLENEDIANILINE; MDA) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/24 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4,4'-Methylenedianiline | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0415.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

2,4-diaminodiphenylmethane isomer, up to 3% | |

| Record name | 4,4'-DIAMINODIPHENYLMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2541 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from water or benzene, Tan flakes, lumps, or pearly leaflets from benzene, Plates or needles (water); plates (benzene), Light-brown crystals, Light tan to white crystalline solid | |

CAS No. |

101-77-9, 1219795-26-2 | |

| Record name | 4,4'-DIAMINODIPHENYLMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3080 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4-Diaminodiphenylmethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Methylenedianiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Methylenedianiline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4,4'-methylenebis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Diaminobiphenyl methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenedianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-METHYLENEDIANILINE-2,2',6,6',N,N,N',N'-D8, 98 ATOM % D, 98% CP | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-METHYLENEDIANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG5LL7OBZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,4'-DIAMINODIPHENYLMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2541 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4,4'-Methylenedianiline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041808 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4,4'-METHYLENEDIANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1111 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLENEDIANILINE (4-4'-METHYLENEDIANILINE; MDA) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/24 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Aniline, 4,4'-methylenedi- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/BY52C768.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

197 to 198 °F (NTP, 1992), 92.5 °C, 91.5-92 °C, 198 °F | |

| Record name | 4,4'-DIAMINODIPHENYLMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3080 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-DIAMINODIPHENYLMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2541 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4,4'-Methylenedianiline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041808 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4,4'-METHYLENEDIANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1111 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLENEDIANILINE (4-4'-METHYLENEDIANILINE; MDA) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/24 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4,4'-Methylenedianiline | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0415.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

4,4'-Methylenedianiline CAS number and properties

An In-Depth Technical Guide to 4,4'-Methylenedianiline: Properties, Synthesis, and Applications

Introduction: The Core Industrial Intermediate

This compound, commonly referred to as MDA, is a primary aromatic amine with the chemical formula CH₂(C₆H₄NH₂)₂.[1] Identified by the CAS Number 101-77-9 , this compound is a cornerstone intermediate in the global polymer industry.[1][2] While it appears as a colorless to pale yellow or tan crystalline solid in its pure form, commercial samples may be yellow or brown and possess a faint, amine-like odor.[1][3][4][5] Its industrial significance is primarily linked to its role as a precursor to methylene diphenyl diisocyanate (MDI), a key component in the manufacture of polyurethanes.[1][6][7] Beyond this, MDA's bifunctional nature makes it an indispensable monomer and curing agent in the synthesis of high-performance polymers, including epoxy resins and polyimides.[1][4][8]

However, its utility is counterbalanced by significant toxicological concerns. MDA is a well-documented hepatotoxin and is classified as a potential occupational carcinogen, necessitating stringent control measures in industrial and research settings.[6][9][10] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its chemical properties, synthesis, applications, and critical safety protocols.

Chemical Identity and Molecular Structure

-

IUPAC Name: 4,4'-(methanediyl)dianiline

-

Common Synonyms: Diaminodiphenylmethane (DDM), 4,4'-Diaminodiphenylmethane, Bis(4-aminophenyl)methane[3][11]

-

Molecular Formula: C₁₃H₁₄N₂[3]

The structure of this compound consists of two aniline rings linked by a methylene bridge at the para position. This symmetric arrangement of two primary amine functional groups is fundamental to its reactivity in polymerization processes.

Caption: Chemical structure of this compound (CAS: 101-77-9).

Physicochemical Properties

The physical and chemical characteristics of MDA are critical for its handling, storage, and application. Commercial grades are typically solid flakes or lumps that may darken upon exposure to air and light due to oxidation.[3][4][12]

| Property | Value | Source(s) |

| CAS Number | 101-77-9 | [1] |

| Molecular Formula | C₁₃H₁₄N₂ | [3] |

| Molecular Weight | 198.26 g/mol | [3][4] |

| Appearance | Colorless to pale yellow/tan crystalline solid | [1][3][13] |

| Odor | Faint, amine-like or fish-like | [1][4][12] |

| Melting Point | 89-91 °C | [3][12] |

| Boiling Point | 398-399 °C at 768 mmHg | [1][14] |

| Density | 1.05 g/cm³ (at 100°C) | [1][14] |

| Water Solubility | 0.125 - 1.25 g/100 mL (at 20-25°C); slightly soluble | [1][7] |

| Solubility in other solvents | Soluble in alcohol, benzene, and ether | [4][12][15] |

| Vapor Pressure | 1 mm Hg at 197°C | [14] |

| Flash Point | 220 °C (430 °F) | [3][4] |

| Log Kₒw (Octanol/Water) | 1.59 | [7][14] |

Synthesis and Industrial Production

The primary industrial route for synthesizing this compound involves the acid-catalyzed condensation of aniline with formaldehyde.[1][6][16] This reaction produces a mixture of diamine isomers as well as tri- and polynuclear amines, from which the 4,4' isomer is isolated.[16]

Reaction Mechanism and Causality

The synthesis proceeds via electrophilic aromatic substitution. Formaldehyde, in the presence of an acid catalyst (typically hydrochloric acid), forms a reactive electrophile. This electrophile attacks the electron-rich aniline ring, predominantly at the para position due to the activating, ortho-para directing nature of the amino group. A subsequent condensation reaction with a second aniline molecule, followed by rearrangement, yields the final product. The molar ratio of aniline to formaldehyde is a critical parameter; higher ratios favor the formation of the diamine over higher oligomers.[17]

Caption: Industrial synthesis workflow for this compound.

Experimental Protocol: Conceptual Laboratory Synthesis

The following protocol describes a conceptual synthesis based on the established industrial chemistry. This is an illustrative procedure and must be adapted and performed with rigorous safety precautions in a controlled laboratory environment.

-

Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a condenser, a thermometer, and an addition funnel.

-

Charge Aniline and Acid: Charge the reactor with aniline and an aqueous solution of hydrochloric acid. The molar ratio of aniline to acid is critical and typically near 1:1 for the initial step.[17] Cool the mixture to below 40°C while stirring.[17]

-

Formaldehyde Addition: Slowly add an aqueous formaldehyde solution (e.g., 37% formalin) to the reactor via the addition funnel. Maintain the temperature below 40°C to control the initial condensation reaction and minimize byproduct formation.[17]

-

Rearrangement: After the addition is complete, slowly heat the reaction mixture to between 60°C and 100°C.[17] This higher temperature drives the rearrangement of the condensation products to form the stable diaminodiphenylmethane structure. Hold at this temperature for several hours until the reaction is complete.

-

Neutralization: Cool the mixture and neutralize the acid catalyst by carefully adding a base, such as a sodium hydroxide solution, until the pH is alkaline.

-

Phase Separation: Transfer the mixture to a separatory funnel. The organic layer, containing MDA, unreacted aniline, and other isomers, will separate from the aqueous salt layer.

-

Purification:

-

Distillation: Remove unreacted aniline and water from the organic layer via vacuum distillation.

-

Crystallization: The crude MDA residue can be further purified by crystallization from a suitable solvent (e.g., toluene or water) to isolate the high-purity 4,4'-isomer.[16]

-

Core Applications in Research and Industry

MDA's utility stems from the reactivity of its two primary amine groups, which allows it to act as a building block for a wide range of polymers.

-

Polyurethane Production: Over 90% of MDA is consumed captively as a precursor to Methylene Diphenyl Diisocyanate (MDI).[1][7][16] MDA is reacted with phosgene to produce MDI, which is a fundamental component for manufacturing polyurethane foams, elastomers (like Spandex fibers), and coatings.[1][3][4]

-

Epoxy Resin Curing Agent: MDA serves as an effective hardener (curing agent) for epoxy resins.[1][8] The amine groups react with the epoxide rings of the resin, creating a cross-linked, thermoset polymer network. This process imparts exceptional mechanical strength, thermal stability, and chemical resistance to the final material, making it suitable for high-performance adhesives, composites, and protective coatings.[8]

-

High-Performance Polymers: It is a key monomer in the synthesis of polyamides and polyimides.[1][8] These polymers are known for their outstanding thermal stability and are used in demanding applications in the aerospace and electronics industries.[8]

-

Dyes and Corrosion Inhibitors: MDA is also used as an intermediate in the preparation of azo dyes and as a corrosion inhibitor.[3][4]

-

Pharmaceutical and Drug Development: In a research context, it serves as a starting material for the synthesis of various compounds, including certain antibiotics, anti-malarial, and anti-cancer agents.[2][8]

Toxicological Profile and Safety

MDA is a hazardous substance with significant health risks. Understanding its toxicology is paramount for ensuring safe handling and mitigating exposure.

Summary of Health Effects

-

Hepatotoxicity: MDA is a known hepatotoxin, capable of causing liver damage in both humans and animals upon acute or chronic exposure.[9][10][18] Accidental ingestion has led to cholestatic jaundice and flu-like symptoms.[10][19] The mechanism is thought to involve its metabolism in the liver, where N-acetylation plays a key role.[20]

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) classifies MDA as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans".[9][19] The U.S. National Toxicology Program (NTP) lists it as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from animal studies, which showed increased rates of liver and thyroid tumors in rats and mice.[9][13]

-

Dermal and Eye Irritation: Direct contact can cause severe skin irritation and may lead to skin sensitization or an allergic rash.[19][21] It can also cause serious eye irritation.[21]

Quantitative Toxicity Data

| Parameter | Species | Route | Value | Source(s) |

| LD₅₀ | Rat | Oral | 517 mg/kg | [22] |

| LD₅₀ | Mouse | Oral | 264 mg/kg | [22] |

| LD₅₀ | Rabbit | Dermal | 200 mg/kg | [22] |

Safety Protocols and Exposure Control

Due to its toxicity, occupational exposure to MDA is strictly regulated. The U.S. Occupational Safety and Health Administration (OSHA) has established comprehensive standards for handling MDA (29 CFR 1910.1050).[5][22]

Occupational Exposure Limits

| Agency | Limit Type | Value | Notes |

| OSHA | PEL (8-hr TWA) | 10 ppb | Permissible Exposure Limit[23] |

| OSHA | STEL (15-min) | 100 ppb | Short-Term Exposure Limit[23] |

| OSHA | Action Level | 5 ppb | [23] |

| NIOSH | REL (10-hr TWA) | 0.03 mg/m³ | Recommended Exposure Limit[19] |

| ACGIH | TLV (8-hr TWA) | 0.1 ppm | Threshold Limit Value[24] |

Safe Handling and Personal Protective Equipment (PPE)

A self-validating system of controls is essential to prevent exposure.

-

Engineering Controls:

-

Handle MDA within a designated regulated area with restricted access.[21]

-

Use process enclosures or a certified chemical fume hood with sufficient local exhaust ventilation to keep airborne concentrations below the action level.[21][22]

-

Minimize dust generation by using pelletized forms where possible and avoiding dry sweeping.[22]

-

-

Personal Protective Equipment (PPE):

-

Respiratory Protection: If airborne concentrations exceed the PEL, appropriate respirators must be used as specified by OSHA standards.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) to prevent skin contact.[22]

-

Eye Protection: Use chemical safety goggles and/or a face shield where splashing is possible.[22][23]

-

Skin and Body Protection: Wear full protective clothing, such as coveralls or lab coats, to prevent skin exposure.[22][23]

-

-

Work Practices and Hygiene:

-

Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[21][22]

-

Remove contaminated clothing immediately and launder it separately before reuse.[22]

-

Store MDA in a cool, dry, well-ventilated area in tightly sealed containers, separated from strong oxidizing agents.[22][24]

-

Conclusion

This compound is a chemical of immense industrial value, particularly in the realm of polymer science. Its unique bifunctional structure enables the production of robust and versatile materials like polyurethanes and epoxies. However, its significant hepatotoxic and carcinogenic properties demand a profound respect for safety. For researchers and professionals in drug development and materials science, a thorough understanding of its properties, combined with the strict implementation of engineering controls and safety protocols, is not merely a regulatory requirement but a fundamental pillar of responsible scientific practice.

References

- This compound. (n.d.). In Wikipedia. Retrieved January 9, 2026.

- Cas 101-77-9, this compound. (n.d.). LookChem.

- Material Safety Data Sheet - this compound. (n.d.). Cole-Parmer.

- National Toxicology Program. (2021). Table 1, Properties of 4,4′-Methylenedianiline. In 15th Report on Carcinogens. National Center for Biotechnology Information.

- The Multifaceted Applications of this compound in Industrial Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound. (n.d.). Stenutz.

- This compound CAS N°:101-77-9. (n.d.). OECD SIDS.

- This compound (MDA). (2000, January). U.S. Environmental Protection Agency.

- Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for Methylenedianiline. National Center for Biotechnology Information.

- 4,4′-methylenedianiline | CAS#:101-77-9. (n.d.). Chemsrc.

- RoC Profile: this compound and Its Dihydrochloride. (n.d.). National Toxicology Program (NTP).

- This compound | ToxFAQs™. (1998). Agency for Toxic Substances and Disease Registry (ATSDR), CDC.

- Tian, J., An, H., Cheng, X., Zhao, X., & Wang, Y. (2016). Synthesis of 4,4′-Methylenedianiline Catalyzed by SO3H-Functionalized Ionic Liquids. Industrial & Engineering Chemistry Research, 55(30), 8315–8324. [Link]

- An easy synthesis of 4,4′-diaminodiphenylmethanes: On natural kaolinites. (2014). ResearchGate.

- METHYLENEDIANILINE (4-4'-METHYLENEDIANILINE; MDA). (n.d.). Occupational Safety and Health Administration (OSHA).

- Method of preparing this compound. (1989). Google Patents.

- PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. (n.d.). Agency for Toxic Substances and Disease Registry.

- REGULATIONS AND ADVISORIES. (n.d.). Agency for Toxic Substances and Disease Registry, National Center for Biotechnology Information.

- Process for the preparation of 4, 4'-methylenedianiline. (1968). Google Patents.

- Butcher, N. J., et al. (2006). This compound-induced hepatotoxicity is modified by N-acetyltransferase 2 (NAT2) acetylator polymorphism in the rat. Journal of Pharmacology and Experimental Therapeutics, 316(1), 289-94. [Link]

- 4,4'-METHYLENE DIANILINE HAZARD SUMMARY. (2001, June). New Jersey Department of Health.

- 4,4' Methylenedianiline (MDA) for General Industry. (n.d.). Defense Technical Information Center.

- SAFETY DATA SHEET - this compound. (2015, March 13). Chem Service.

- Occupational Exposure to 4,4' Methylenedianiline (MDA). (1992, August 10). Occupational Safety and Health Administration (OSHA).

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Actylis - this compound - Curing Agent - Amines [solutions.actylis.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound: properties, applications and body burden_Chemicalbook [chemicalbook.com]

- 5. METHYLENEDIANILINE (4-4'-METHYLENEDIANILINE; MDA) | Occupational Safety and Health Administration [osha.gov]

- 6. Applications of 4,4'-Methylenedianiline_Chemicalbook [chemicalbook.com]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. nbinno.com [nbinno.com]

- 9. epa.gov [epa.gov]

- 10. This compound: Synthesis, toxicity and metabolism_Chemicalbook [chemicalbook.com]

- 11. This compound [stenutz.eu]

- 12. This compound CAS#: 101-77-9 [m.chemicalbook.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. Table 1, Properties of 4,4′-Methylenedianiline - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. This compound | 101-77-9 [chemicalbook.com]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. US3367969A - Process for the preparation of 4, 4'-methylenedianiline - Google Patents [patents.google.com]

- 18. Occupational Exposure to 4,4' Methylenedianiline (MDA) | Occupational Safety and Health Administration [osha.gov]

- 19. This compound | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 20. This compound-induced hepatotoxicity is modified by N-acetyltransferase 2 (NAT2) acetylator polymorphism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. nj.gov [nj.gov]

- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 23. apps.dtic.mil [apps.dtic.mil]

- 24. This compound - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to the Physical Properties of 4,4'-Diaminodiphenylmethane

Introduction: Understanding the Core Characteristics of a Versatile Molecule

4,4'-Diaminodiphenylmethane (MDA), a primary aromatic amine, is a molecule of significant industrial and research interest.[1][2] While its principal applications lie in the synthesis of high-performance polymers such as polyurethanes and polyimides, its chemical functionalities also make it a subject of investigation in various research domains, including drug development.[2][3][4][5][6] A thorough understanding of its physical properties is paramount for its safe handling, effective application, and the innovative design of new materials and molecular entities. This guide provides a comprehensive overview of the core physical characteristics of MDA, underpinned by experimental data and methodologies, to support researchers, scientists, and professionals in the field.

I. General and Organoleptic Properties

At room temperature, 4,4'-diaminodiphenylmethane is a solid material.[3][7] Its appearance can range from a colorless or white crystalline solid to a pale yellow or tan flake or lump solid.[3][7][8] This variation in color is often attributed to oxidation or the presence of impurities, as the compound can darken upon exposure to air and light. MDA possesses a faint, characteristic amine-like or fish-like odor.[7][9]

Table 1: General and Organoleptic Properties of 4,4'-Diaminodiphenylmethane

| Property | Description | References |

| Physical Form | Crystalline solid, flakes, or lumps | [3][7][8] |

| Color | Colorless, white, pale yellow to tan | [3][7][8] |

| Odor | Faint amine-like or fish-like | [7][9] |

II. Fundamental Physicochemical Data

A precise understanding of the fundamental physicochemical properties of a compound is critical for its application in synthesis and material science. These properties dictate the conditions required for reactions, purification, and formulation.

Table 2: Key Physicochemical Properties of 4,4'-Diaminodiphenylmethane

| Property | Value | References |

| Molecular Formula | C₁₃H₁₄N₂ | [3][7][10] |

| Molecular Weight | 198.26 g/mol | [3][7][10] |

| Melting Point | 88-94 °C (190-201 °F; 361-367 K) | [3][7][10][11] |

| Boiling Point | 398-399 °C (748-750 °F) at 760 mmHg | [7][9] |

| Density | 1.15 g/cm³ at 25 °C | [9][11] |

| Flash Point | 220 °C (428 °F) (closed cup) | [7] |

| Vapor Pressure | 1 x 10⁻⁷ mmHg at 25 °C (calculated) | [9] |

| Vapor Density | 6.8 (Air = 1) | [9] |

Experimental Determination of Key Physical Properties: A Methodological Overview

The accurate determination of physical properties such as melting and boiling points is crucial for identifying and assessing the purity of a substance.

Protocol 1: Determination of Melting Point using a Digital Melting Point Apparatus

-

Principle: The melting point is the temperature at which a solid turns into a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

-

Methodology:

-

A small, finely powdered sample of 4,4'-diaminodiphenylmethane is packed into a capillary tube.

-

The capillary tube is placed in the heating block of a digital melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperatures at which the first droplet of liquid appears and at which the entire sample becomes liquid are recorded. This range is reported as the melting point.

-

-

Causality: A broad melting point range can indicate the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.

Caption: Workflow for Solubility Determination by the Synthetic Method.

IV. Spectroscopic and Crystallographic Data

Spectroscopic and crystallographic data provide insights into the molecular structure, bonding, and crystalline arrangement of 4,4'-diaminodiphenylmethane.

-

Infrared (IR) Spectroscopy: The IR spectrum of MDA exhibits characteristic absorption bands corresponding to its functional groups. These include N-H stretching vibrations of the primary amine groups, C-H stretching of the aromatic rings and the methylene bridge, and C=C stretching of the aromatic rings.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the different types of protons in the molecule and their chemical environment. Signals corresponding to the amine protons, aromatic protons, and the methylene bridge protons can be identified and integrated to confirm the structure.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule, further confirming its structure.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of MDA and to study its fragmentation pattern. [12]The molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight.

-

Crystal Structure: 4,4'-diaminodiphenylmethane exists as a crystalline solid. [7]Its crystal structure has been determined by X-ray diffraction, revealing the spatial arrangement of the molecules in the solid state.

V. Thermal Stability and Safety Considerations

Understanding the thermal stability of 4,4'-diaminodiphenylmethane is crucial for its safe storage and handling, particularly in industrial processes that may involve elevated temperatures.

-

Thermal Decomposition: When heated to decomposition, MDA can emit toxic fumes of aniline and nitrogen oxides. * Polymerization: It may polymerize if heated above 125°C (257°F). [9]* Incompatibilities: MDA is incompatible with strong oxidizing agents and acids. [9] Given that 4,4'-diaminodiphenylmethane is classified as a potential human carcinogen and can cause skin and respiratory irritation, strict adherence to safety protocols is mandatory. [1][7][13][14][15][16]This includes the use of appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection, and handling the substance in a well-ventilated area. [13][14][15][16]

Conclusion

The physical properties of 4,4'-diaminodiphenylmethane are well-documented and provide a solid foundation for its application in various scientific and industrial fields. From its fundamental characteristics like melting and boiling points to its solubility profile and spectroscopic signature, each piece of data contributes to a comprehensive understanding of this important chemical intermediate. For researchers and drug development professionals, this knowledge is indispensable for designing new synthetic routes, developing novel materials, and ensuring the safe and effective use of this versatile compound.

References

- IndiaMART. (n.d.). 4,4-Diaminodiphenylmethane, High Purity at Best Price.

- Ataman Kimya. (n.d.). 4,4'-DIAMINODIPHENYLMETHANE.

- Multichem. (n.d.). 4,4-Diaminodiphenylmethane Dealer and Distributor.

- Joshi Chem. (n.d.). Affordable Price 4,4-Diaminodiphenylmethane, Chemicals & Solvents Supplier.

- Stenutz, R. (n.d.). 4,4'-methylenedianiline.

- Hebei Maison Chemical Co., Ltd. (n.d.). 4,4'-Diaminodiphenylmethane this compound MDA CAS 101-77-9.

- ResearchGate. (2008). Synthesis and characterization of 4,4 ',-diaminodiphenylmethane Schiff bases. Asian Journal of Chemistry.

- ResearchGate. (2018). Analysing for 4,4′-diaminodiphenylmethane in heritage collections containing solid and medium density flexible linear polyester polyurethanes using liquid chromatography/mass spectrometry.

- ResearchGate. (n.d.). 1H-NMR spectrum of 4,4′-diamino diphenyl methane (1b).

- LookChem. (n.d.). Cas 101-77-9,this compound.

- Hilaris Publisher. (2017). Synthesis, Characterization and Docking Studies of 4, 4'-Diaminotriphenylmethanes (DATPMs).

- National Institute of Standards and Technology (NIST). (n.d.). Benzenamine, 4,4'-methylenebis-. NIST Chemistry WebBook.

- ResearchGate. (2000). An easy synthesis of 4,4′-diaminodiphenylmethanes: On natural kaolinites.

- Preprints.org. (2024). The key intermediate role of 4,4′-diaminodiphenylmethane in dye synthesis.

Sources

- 1. CAS 101-77-9: 4,4-Diaminodiphenylmethane | CymitQuimica [cymitquimica.com]

- 2. allhdi.com [allhdi.com]

- 3. 4,4-Diaminodiphenylmethane, High Purity at Best Price, Reliable Supplier Mumbai [nacchemical.com]

- 4. 4,4-Diaminodiphenylmethane Dealer and Distributor | 4,4-Diaminodiphenylmethane Supplier | 4,4-Diaminodiphenylmethane Stockist | 4,4-Diaminodiphenylmethane Importers [multichemindia.com]

- 5. Cas 101-77-9,this compound | lookchem [lookchem.com]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. 4,4-Diaminodiphenylmethane | C13H14N2 | CID 7577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Affordable Price 4,4-Diaminodiphenylmethane, Chemicals & Solvents Supplier [joshi-group.com]

- 9. 4,4'-DIAMINODIPHENYLMETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. 4,4′-ジアミノジフェニルメタン ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 11. talentchemicals.com [talentchemicals.com]

- 12. Benzenamine, 4,4'-methylenebis- [webbook.nist.gov]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. echemi.com [echemi.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 4,4'-Methylenedianiline in Organic Solvents

Introduction

4,4'-Methylenedianiline (MDA), a diamine with the chemical formula C₁₃H₁₄N₂, is a pivotal industrial chemical primarily utilized as a precursor in the synthesis of polyurethane foams and high-performance polymers.[1] Its rigid structure, conferred by the two aromatic rings linked by a methylene bridge, and the reactive amine groups make it a valuable monomer in polymer chemistry. Furthermore, its structural motif is of interest to researchers in medicinal chemistry and drug development as a potential scaffold for novel therapeutic agents.